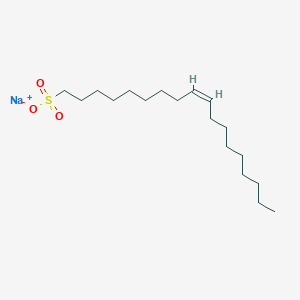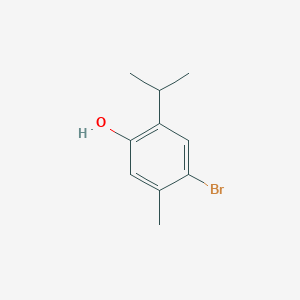
cis-Dichlorobis(triethylphosphine)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(triethylphosphine)platinum(II): is a coordination complex with the chemical formula [(C2H5)3P]2PtCl2. It is a platinum-based compound where the platinum center is coordinated by two chloride ions and two triethylphosphine ligands. This compound is known for its applications in catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-Dichlorobis(triethylphosphine)platinum(II) can be synthesized by reacting platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(triethylphosphine)platinum(II) undergoes substitution reactions where the chloride ligands can be replaced by other ligands such as thiocyanate (SCN-) or other phosphines.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) in catalytic processes involves the coordination of the platinum center with substrates, facilitating various chemical transformations. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in multiple catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar in structure but with triphenylphosphine ligands instead of triethylphosphine.
trans-Dichlorobis(triethylphosphine)platinum(II): The trans isomer of the compound, differing in the spatial arrangement of the ligands.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands instead of triethylphosphine.
Uniqueness: cis-Dichlorobis(triethylphosphine)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to its analogs. The triethylphosphine ligands provide a balance between steric bulk and electronic properties, making it a versatile catalyst in various chemical reactions .
Eigenschaften
IUPAC Name |
dichloroplatinum;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15692-07-6, 13965-02-1 |
Source


|
| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)



![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)





![2,3-Dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B80954.png)


